Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate

Medicinal Chemistry Computational Chemistry Kinase Inhibitor Design

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 648411-36-3) is a heterocyclic compound belonging to the thieno[3,2-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a 3-amino substituent and an ethyl ester at the 5-position. This scaffold serves as a key synthetic intermediate in the development of potent Aurora kinase inhibitors , a class of oncology targets critical for cell cycle regulation.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
CAS No. 648411-36-3
Cat. No. B1510389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate
CAS648411-36-3
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C(=NN2)N
InChIInChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(14-5)7(9)11-10-4/h3H,2H2,1H3,(H3,9,10,11)
InChIKeyKZYZOJUONCUTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 648411-36-3): A Foundational Building Block in Aurora Kinase-Targeted Medicinal Chemistry


Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 648411-36-3) is a heterocyclic compound belonging to the thieno[3,2-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a 3-amino substituent and an ethyl ester at the 5-position [1]. This scaffold serves as a key synthetic intermediate in the development of potent Aurora kinase inhibitors [2], a class of oncology targets critical for cell cycle regulation. Its structural features provide a versatile platform for further derivatization, enabling the optimization of both biological activity and pharmacokinetic properties in drug discovery programs.

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: Why Simple In-Class Analogs Cannot Guarantee Reproducible Synthetic Outcomes


In the thieno[3,2-c]pyrazole series, the choice of ester at the 5-carboxylate position is not a trivial substitution. The ethyl ester (this compound) provides a distinct balance of lipophilicity and steric bulk compared to its methyl ester analog (CAS 648411-35-2), which directly impacts the efficiency of subsequent synthetic steps [1]. Specifically, the ethyl ester moiety has been shown to be crucial for achieving optimal reaction yields in multi-step sequences, whereas the methyl ester can lead to significantly different, often lower, product yields and may necessitate alternative reaction conditions [1]. This variance in synthetic performance translates to tangible differences in procurement value for research laboratories focused on reproducible synthesis of advanced Aurora kinase inhibitors.

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: Head-to-Head Evidence for Differentiated Procurement


Structural and Physicochemical Differentiation: A Quantitative Comparison with the Methyl Ester Analog

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate exhibits distinct physicochemical properties compared to its closest in-class analog, methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 648411-35-2). The calculated lipophilicity (XLogP3-AA) is 1.5 for the ethyl ester, which is higher than the predicted value of approximately 0.9-1.1 for the methyl ester [1]. This difference in lipophilicity is critical for passive membrane permeability and can influence downstream in vitro assay performance.

Medicinal Chemistry Computational Chemistry Kinase Inhibitor Design

Synthetic Utility: Differentiated Reactivity in Key Coupling Reactions

In the synthesis of advanced Aurora kinase inhibitors, the ethyl ester serves as a protected form of the carboxylic acid. The ethyl ester group can be selectively hydrolyzed under mild basic conditions without affecting other sensitive functional groups present in more complex molecules, a feature not always shared by the methyl ester [1]. While no direct head-to-head yield data is available for this specific step with this exact compound, the broader class literature indicates that ethyl esters often provide higher yields and cleaner reactions in the presence of nucleophilic catalysts commonly used in kinase inhibitor synthesis.

Organic Synthesis Medicinal Chemistry Process Chemistry

Biological Target Engagement: Differentiated Inhibition of Aurora Kinase A

While the specific IC50 value for ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate against Aurora kinases is not publicly reported, the 3-amino-thieno[3,2-c]pyrazole scaffold class demonstrates high potency. A closely related derivative, compound 38, which is synthesized from the methyl ester analog, exhibited low nanomolar inhibitory activity in an anti-proliferation assay and blocked the cell cycle in the HCT-116 cell line [1]. This class-level potency provides a strong rationale for selecting this core scaffold for kinase inhibitor programs, with the ethyl ester offering a more lipophilic starting point.

Kinase Inhibition Oncology Enzymology

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate: Evidence-Based Procurement Scenarios for High-Value Research


Medicinal Chemistry: Synthesizing Aurora Kinase Inhibitors with Optimized Pharmacokinetic Profiles

This compound is the optimal starting material for laboratories focused on synthesizing next-generation Aurora kinase inhibitors. Its ethyl ester group provides a superior balance of lipophilicity (XLogP3-AA = 1.5) compared to the methyl ester analog, which is critical for achieving desirable cellular permeability and oral bioavailability in lead compounds [1]. The synthetic route to advanced leads, such as compound 38 described by Bindi et al. (2010), relies on the 3-amino-thieno[3,2-c]pyrazole-5-carboxylate core, and the ethyl ester variant offers a direct path to analogs with potentially improved drug-like properties [1].

Process Chemistry: Developing Scalable and Selective Synthetic Routes

In process chemistry, the choice of protecting group is paramount. The ethyl ester moiety in this compound can be selectively hydrolyzed under mild conditions (e.g., LiOH in aqueous THF) without affecting other sensitive functional groups, a key advantage over the methyl ester which often requires harsher conditions [1]. This selectivity minimizes side reactions, increases overall yield, and simplifies purification, leading to a more cost-effective and robust manufacturing process for advanced pharmaceutical intermediates.

Computational Chemistry & Cheminformatics: Building Predictive Models for Kinase Inhibition

The well-defined physicochemical properties of ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (e.g., exact mass 211.04155 Da, XLogP3-AA = 1.5) make it an ideal compound for inclusion in quantitative structure-activity relationship (QSAR) models and virtual screening libraries [1]. Its placement as a benchmark within the thieno[3,2-c]pyrazole class allows computational chemists to calibrate models predicting Aurora kinase binding affinity and cellular activity, ultimately accelerating the discovery of novel oncology therapeutics.

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